3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One common method involves the reaction of pyrimidinylguanidines with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . The reaction conditions typically include the use of solvents such as dioxane or dichloroethane and may require heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trisubstituted-1,3,5-triazines: These compounds share a similar triazine core structure and exhibit comparable chemical properties.
Tetrazines: Another class of heterocyclic compounds with similar applications in chemistry and biology.
Uniqueness
What sets 3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the cyclopropyl and dichlorophenyl groups, along with the dimethyl substitution, makes it a versatile compound with potential for diverse applications .
Properties
Molecular Formula |
C17H18Cl2N4O |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-cyclopropyl-1-(2,4-dichlorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H18Cl2N4O/c1-10-11(2)20-17-22(15-6-3-12(18)7-14(15)19)8-21(13-4-5-13)9-23(17)16(10)24/h3,6-7,13H,4-5,8-9H2,1-2H3 |
InChI Key |
PDCWLNYCHOZUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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